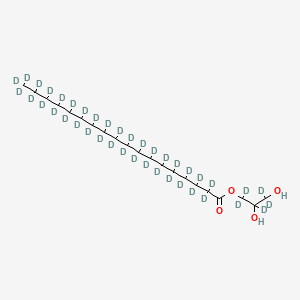
1-Stearoyl-rac-glycerol-d40
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Stearoyl-rac-glycerol-d40, also known as 1-Monostearin-d40 or 2,3-dihydroxypropyl stearate-d40, is a deuterium-labeled compound. It is a monoacylglycerol that contains stearic acid at the sn-1 position. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Stearoyl-rac-glycerol-d40 can be synthesized through the esterification of glycerol with stearic acid, where deuterium is incorporated into the glycerol backbone. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity. The incorporation of deuterium is achieved through the use of deuterated reagents, which are carefully controlled to maintain the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Stearoyl-rac-glycerol-d40 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stearic acid and glycerol derivatives.
Reduction: Reduction reactions can convert it back to glycerol and stearic acid.
Substitution: The hydroxyl groups in the glycerol backbone can undergo substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Stearic acid and glycerol derivatives.
Reduction: Glycerol and stearic acid.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
1-Stearoyl-rac-glycerol-d40 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Used in metabolic studies to understand lipid metabolism and the role of monoacylglycerols in biological systems.
Medicine: Helps in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic profiles
Mechanism of Action
The mechanism by which 1-Stearoyl-rac-glycerol-d40 exerts its effects involves its incorporation into metabolic pathways. The deuterium atoms replace hydrogen atoms, which can alter the rate of metabolic reactions. This isotopic substitution helps in studying the kinetics and dynamics of lipid metabolism. The molecular targets include enzymes involved in lipid synthesis and degradation, such as lipases and esterases .
Comparison with Similar Compounds
1-Stearoyl-rac-glycerol-d40 can be compared with other monoacylglycerols and deuterium-labeled compounds:
1-Stearoyl-rac-glycerol: The non-deuterated form, which is less useful in tracing studies.
1-Palmitoyl-rac-glycerol-d40: Similar structure but with palmitic acid instead of stearic acid, used for different metabolic studies.
1-Oleoyl-rac-glycerol-d40: Contains oleic acid, used in studies involving unsaturated fatty acids
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and quantification in various scientific applications.
Properties
Molecular Formula |
C21H42O4 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D |
InChI Key |
VBICKXHEKHSIBG-UHFXHMRYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















